molecular formula C18H15BrN2O2 B3442462 Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate

Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate

Cat. No.: B3442462
M. Wt: 371.2 g/mol
InChI Key: FTQVEADCWNMVOA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of an ethyl ester group, an amino group, and a bromine atom attached to the quinoline ring. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Bromination: The quinoline core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Amination: The brominated quinoline is subjected to nucleophilic substitution with an appropriate amine, such as 4-aminophenylamine, to introduce the amino group at the 4-position.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Thiols, amines, in the presence of a base like sodium hydroxide.

    Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: De-brominated quinoline derivatives.

    Substitution: Substituted quinoline derivatives.

    Ester Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It serves as a probe to study the interaction of quinoline derivatives with biological targets, including enzymes and receptors.

    Chemical Biology: It is used in chemical biology to investigate the mechanisms of action of quinoline-based compounds and their effects on cellular processes.

    Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the production of other quinoline derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(4-aminophenyl)-2-(phenylamino) acetate: This compound is also a quinoline derivative with similar structural features but lacks the bromine atom.

    2-(4-Aminophenyl)ethanol: This compound has a similar amino group but differs in the overall structure and lacks the quinoline core.

    2-Aminothiazole-Based Compounds: These compounds share the amino group but have a thiazole ring instead of a quinoline ring.

Uniqueness: The presence of the bromine atom and the quinoline core in this compound makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-2-23-18(22)15-10-17(11-3-6-13(20)7-4-11)21-16-8-5-12(19)9-14(15)16/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQVEADCWNMVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate
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Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate
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Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate
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Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate
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Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate
Reactant of Route 6
Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate

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